molecular formula C9H13NO B13529283 o-(3,5-Dimethylbenzyl)hydroxylamine

o-(3,5-Dimethylbenzyl)hydroxylamine

Cat. No.: B13529283
M. Wt: 151.21 g/mol
InChI Key: OKYHIWOJBWVJTN-UHFFFAOYSA-N
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Description

o-(3,5-Dimethylbenzyl)hydroxylamine: is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -NH-OH group. This compound is particularly notable for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(3,5-Dimethylbenzyl)hydroxylamine typically involves the reaction of 3,5-dimethylbenzyl chloride with hydroxylamine. The reaction is usually carried out in an aqueous or alcoholic medium under basic conditions to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: o-(3,5-Dimethylbenzyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the formation of carbon-nitrogen bonds, which are essential in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of hydroxylamines on cellular processes. It is also used in the synthesis of biologically active molecules .

Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of o-(3,5-Dimethylbenzyl)hydroxylamine involves its ability to act as a nucleophile. The hydroxylamine group (-NH-OH) can donate a pair of electrons to electrophilic centers, facilitating various chemical reactions. This nucleophilic behavior is crucial in the formation of carbon-nitrogen bonds, which are essential in many synthetic processes .

Comparison with Similar Compounds

  • o-(2,5-Dimethylbenzyl)hydroxylamine
  • o-Benzylhydroxylamine
  • o-(3-Methylbenzyl)hydroxylamine

Comparison: o-(3,5-Dimethylbenzyl)hydroxylamine is unique due to the presence of two methyl groups at the 3 and 5 positions of the benzyl ring. This structural feature can influence its reactivity and the types of reactions it undergoes. Compared to o-Benzylhydroxylamine, which lacks these methyl groups, this compound may exhibit different steric and electronic properties, affecting its behavior in chemical reactions .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

O-[(3,5-dimethylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C9H13NO/c1-7-3-8(2)5-9(4-7)6-11-10/h3-5H,6,10H2,1-2H3

InChI Key

OKYHIWOJBWVJTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CON)C

Origin of Product

United States

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